molecular formula C14H20N2O2 B14675904 2,6-Dimethylcarbanilic acid, N-methyl-3-pyrrolidinyl ester CAS No. 32550-21-3

2,6-Dimethylcarbanilic acid, N-methyl-3-pyrrolidinyl ester

Cat. No.: B14675904
CAS No.: 32550-21-3
M. Wt: 248.32 g/mol
InChI Key: HBTVSGZSFGQRPQ-UHFFFAOYSA-N
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Description

2,6-Dimethylcarbanilic acid, N-methyl-3-pyrrolidinyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of carbanilic acid, featuring a pyrrolidinyl group and two methyl groups attached to the carbanilic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylcarbanilic acid, N-methyl-3-pyrrolidinyl ester typically involves the esterification of 2,6-dimethylcarbanilic acid with N-methyl-3-pyrrolidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylcarbanilic acid, N-methyl-3-pyrrolidinyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylcarbanilic acid, N-methyl-3-pyrrolidinyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylcarbanilic acid, N-methyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbanilic acid and pyrrolidinyl components. These components can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylcarbanilic acid, N-methyl-2-pyrrolidinyl ester
  • 2,6-Dimethylcarbanilic acid, N-ethyl-3-pyrrolidinyl ester
  • 2,6-Dimethylcarbanilic acid, N-methyl-4-pyrrolidinyl ester

Uniqueness

2,6-Dimethylcarbanilic acid, N-methyl-3-pyrrolidinyl ester is unique due to its specific structural configuration, which imparts distinct reactivity and properties

Properties

CAS No.

32550-21-3

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl) N-(2,6-dimethylphenyl)carbamate

InChI

InChI=1S/C14H20N2O2/c1-10-5-4-6-11(2)13(10)15-14(17)18-12-7-8-16(3)9-12/h4-6,12H,7-9H2,1-3H3,(H,15,17)

InChI Key

HBTVSGZSFGQRPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OC2CCN(C2)C

Origin of Product

United States

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